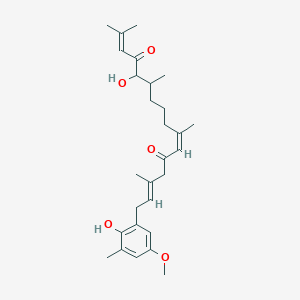
(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Z-Isohalidrysone A is an organic molecular entity.
Scientific Research Applications
Indicator for Acid-Base Titration
One study discusses the use of a similar compound, 10-hydroxy-3,3,6,6-tetramethyl-9-(4-hydroxy-3-methoxyphe-nyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dion, as an indicator for acid-base titration. This environmentally friendly synthesized compound displays significant color change in different pH environments, making it useful for determining the end point of titrations involving strong acids and bases (Pyrko, 2021).
Applications in Organic Synthesis
Another research focus is on synthetic applications of structurally similar compounds. For example, studies on acyclic diterpenes and tricyclic diterpenes, which share some structural similarities with the compound , have been carried out. These studies typically involve the determination of chemical structures using various spectroscopic methods and exploring the potential of these compounds in organic synthesis (Itokawa et al., 1991).
Antimicrobial Activity
Compounds similar to the one specified have been synthesized and tested for their antimicrobial activity. For instance, derivatives of 1,8-dioxo-hydroxanthene, synthesized from vanillin, showed considerable antibacterial activity against various bacteria strains, suggesting potential applications in developing new antimicrobial agents (Retnosari et al., 2021).
properties
Product Name |
(10Z,14E)-2,6,10,14-Tetramethyl-5-hydroxy-16-(2-hydroxy-3-methyl-5-methoxyphenyl)-2,10,14-hexadecatriene-4,12-dione |
|---|---|
Molecular Formula |
C28H40O5 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(10Z,14E)-5-hydroxy-16-(2-hydroxy-5-methoxy-3-methylphenyl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-4,12-dione |
InChI |
InChI=1S/C28H40O5/c1-18(2)13-26(30)28(32)21(5)10-8-9-19(3)14-24(29)15-20(4)11-12-23-17-25(33-7)16-22(6)27(23)31/h11,13-14,16-17,21,28,31-32H,8-10,12,15H2,1-7H3/b19-14-,20-11+ |
InChI Key |
HTVAGPUQOOAAEN-PKVUCGNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)/C=C(/C)\CCCC(C)C(C(=O)C=C(C)C)O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)C=C(C)CCCC(C)C(C(=O)C=C(C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



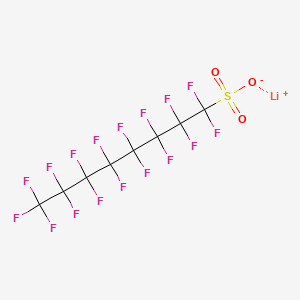
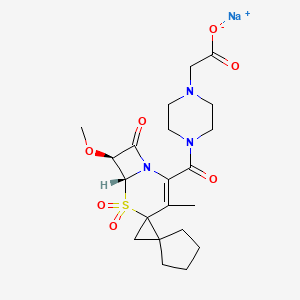
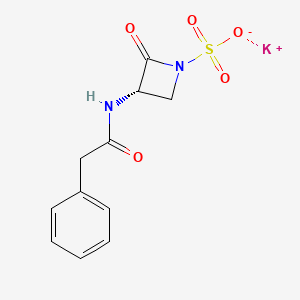
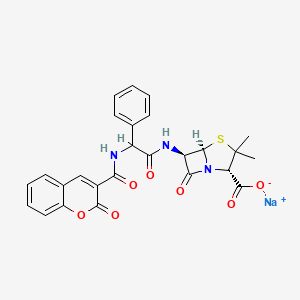

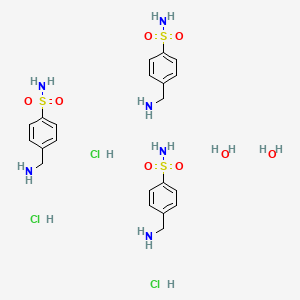
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
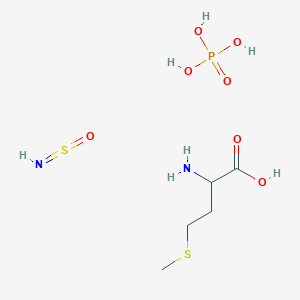
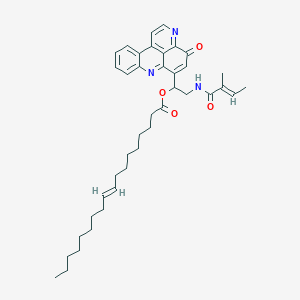
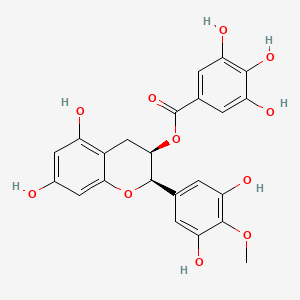
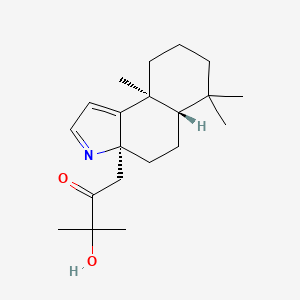
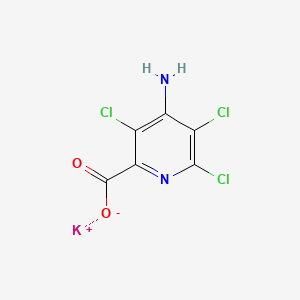
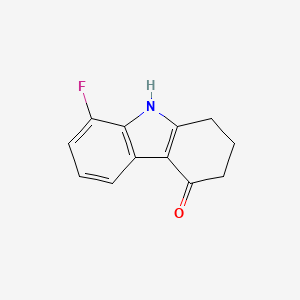
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)